molecular formula C21H32N2O2 B1257409 3'-Hydroxystanozolol CAS No. 125709-39-9

3'-Hydroxystanozolol

Cat. No.: B1257409
CAS No.: 125709-39-9
M. Wt: 344.5 g/mol
InChI Key: SWPAIUOYLTYQKK-YEZTZDHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    3’-Hydroxystanozolol: (chemical name: 17-methyl-2’H-5α-androst-2-ene-[3,2-c]pyrazol-17β-ol) is an organic compound.

  • Its chemical formula is C21H32N2O .
  • It appears as a white to pale yellow powder.
  • Primarily used as an anabolic steroid , it exhibits effects such as promoting protein synthesis, inhibiting protein catabolism, lowering blood cholesterol and triglycerides, and enhancing calcium and phosphate deposition in bones.
  • Notably, it can increase physical strength, appetite, and body weight .
  • Mechanism of Action

    Target of Action

    3’-Hydroxystanozolol, a major metabolite of the anabolic androgenic steroid stanozolol , primarily targets the androgen receptor . The androgen receptor plays a crucial role in the development and maintenance of masculine characteristics. It also binds to glucocorticoid binding proteins .

    Mode of Action

    3’-Hydroxystanozolol interacts with its targets by binding to the androgen receptors and glucocorticoid binding proteins . This binding promotes cell growth (anabolism) and the development/maintenance of masculine characteristics (androgenism) .

    Biochemical Pathways

    The biochemical pathways affected by 3’-Hydroxystanozolol are primarily based on enzymes such as cytochrome P450, 17β-hydroxysteroid dehydrogenase, 3α-/3β-hydroxysteroid dehydrogenase, and 5α-reductases . These enzymes are responsible for the conversion of testosterone into active or inactive metabolic products .

    Pharmacokinetics

    The pharmacokinetics of 3’-Hydroxystanozolol involves its absorption, distribution, metabolism, and excretion (ADME). The compound has high oral bioavailability due to a C17α alkylation, which allows the hormone to survive first-pass liver metabolism when ingested . The elimination half-life of stanozolol, the parent compound of 3’-Hydroxystanozolol, is approximately 24 hours .

    Result of Action

    The molecular and cellular effects of 3’-Hydroxystanozolol’s action are primarily seen in its promotion of cell growth and the development/maintenance of masculine characteristics . It is also known to have a diuretic effect .

    Action Environment

    The action, efficacy, and stability of 3’-Hydroxystanozolol can be influenced by various environmental factors. It’s worth noting that the compound’s high oral bioavailability suggests it is relatively stable in the gastrointestinal environment .

    Biochemical Analysis

    Biochemical Properties

    3’-Hydroxystanozolol plays a significant role in biochemical reactions, particularly in the context of steroid metabolism. It interacts with various enzymes, including those involved in the conjugation and hydrolysis processes. For instance, it is known to form bonds with active sites in gas chromatographs due to its pyrazole structure, which can affect its detection sensitivity . The compound’s interaction with enzymes such as glucuronosyltransferases and sulfotransferases facilitates its conjugation, making it more water-soluble and easier to excrete .

    Cellular Effects

    3’-Hydroxystanozolol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the expression of genes involved in steroid metabolism and transport, leading to alterations in cellular function. The compound’s impact on cell signaling pathways can result in changes in cellular responses to hormones and other signaling molecules .

    Molecular Mechanism

    At the molecular level, 3’-Hydroxystanozolol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways. This can lead to alterations in cellular processes such as metabolism, growth, and differentiation .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of 3’-Hydroxystanozolol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-Hydroxystanozolol can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism .

    Dosage Effects in Animal Models

    The effects of 3’-Hydroxystanozolol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including alterations in liver function and hormone levels .

    Metabolic Pathways

    3’-Hydroxystanozolol is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and excretion. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism .

    Transport and Distribution

    Within cells and tissues, 3’-Hydroxystanozolol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biological activity. The compound’s distribution within tissues can also impact its overall pharmacokinetics and pharmacodynamics .

    Subcellular Localization

    The subcellular localization of 3’-Hydroxystanozolol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular distribution of 3’-Hydroxystanozolol is crucial for elucidating its mechanism of action and biological effects .

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    (1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SWPAIUOYLTYQKK-YEZTZDHTSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H32N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50558682
    Record name 3-Hydroxy-stanozolol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50558682
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    344.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name 3'-Hydroxystanozolol
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0006001
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    125709-39-9, 2295-92-3
    Record name 3′-Hydroxystanozolol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=125709-39-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3'-Hydroxystanozolol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709399
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 3-Hydroxy-stanozolol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50558682
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3'-HYDROXYSTANOZOLOL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01AEG6W4Y9
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name 3'-Hydroxystanozolol
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0006001
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3'-Hydroxystanozolol
    Reactant of Route 2
    3'-Hydroxystanozolol
    Reactant of Route 3
    3'-Hydroxystanozolol
    Reactant of Route 4
    3'-Hydroxystanozolol
    Reactant of Route 5
    3'-Hydroxystanozolol
    Reactant of Route 6
    3'-Hydroxystanozolol
    Customer
    Q & A

    Q1: What is 3'-hydroxystanozolol and how does it relate to stanozolol?

    A1: this compound is a major urinary metabolite of stanozolol [, , , ]. Stanozolol itself is a synthetic anabolic-androgenic steroid (AAS) known for its performance-enhancing properties []. It is often abused by athletes and bodybuilders [, ].

    Q2: Why is the detection of this compound important in doping control?

    A2: As a primary metabolite of stanozolol, detecting this compound in urine serves as a key indicator of stanozolol abuse in athletes [, , ]. Its detection confirms the use of the parent drug even when stanozolol itself is no longer detectable.

    Q3: What analytical techniques are used to detect and quantify this compound in urine?

    A3: Several analytical methods are employed for this purpose, with the most common being gas chromatography-mass spectrometry (GC-MS) [, , , , , , ]. This technique often involves derivatization steps to improve the compound's volatility and detectability [, ]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also gaining popularity for its high sensitivity and selectivity [, , ].

    Q4: Are there any challenges associated with the detection of this compound in urine?

    A4: Yes, one of the main challenges is the low concentration of this compound present in urine, particularly after the elimination phase of the parent drug [, ]. This necessitates highly sensitive and specific analytical methods. Additionally, the presence of other metabolites and matrix components in urine can interfere with analysis [, ].

    Q5: How does the structure of this compound differ from stanozolol?

    A5: this compound is formed by the addition of a hydroxyl group (-OH) to the 3' position of the pyrazole ring in stanozolol [, ]. This structural modification significantly influences the compound's metabolic fate and detection profile.

    Q6: Are there other important metabolites of stanozolol relevant for doping control?

    A6: Yes, in addition to this compound, other significant metabolites include 16β-hydroxystanozolol and 4β-hydroxystanozolol [, ]. These metabolites are also excreted in urine primarily as glucuronide conjugates.

    Q7: What is the significance of glucuronide conjugates of stanozolol metabolites?

    A7: Glucuronidation is a metabolic process that makes compounds more water-soluble, facilitating their elimination from the body []. Stanozolol metabolites are often excreted in urine conjugated with glucuronic acid. Analyzing these conjugates can provide valuable information about drug use history.

    Q8: Can the administration of other drugs affect the detection of stanozolol metabolites?

    A8: Yes, research has shown that diclofenac, a non-steroidal anti-inflammatory drug (NSAID), can significantly reduce the urinary excretion of this compound in rats [, ]. This highlights the potential for drug interactions to influence the outcome of doping tests.

    Q9: How does exercise impact the metabolism of stanozolol in the liver?

    A9: A study on rats showed that stanozolol administration combined with exercise led to decreased telomerase activity in the liver []. This suggests that exercise might influence stanozolol metabolism and potentially exacerbate some of its adverse effects.

    Q10: Are there alternative biological matrices for detecting stanozolol abuse besides urine?

    A10: Yes, hair analysis has emerged as a valuable tool for detecting long-term steroid use, including stanozolol [, ]. Unlike urine, hair can provide a retrospective timeline of drug exposure.

    Q11: What research has been done on improving the sensitivity of this compound detection?

    A11: Scientists have explored the use of deuterated this compound (3’-hydroxystanozolol-d3) as an internal standard in GC-MS analysis []. This approach aims to improve the accuracy and reliability of measurements, particularly at low concentrations.

    Q12: What are the ethical considerations surrounding the detection of performance-enhancing drugs like stanozolol?

    A12: The use of performance-enhancing drugs in sports raises significant ethical concerns, primarily related to fair play, athlete health, and the integrity of competition [, ]. The development and implementation of robust detection methods are crucial for upholding these principles.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.